molecular formula C15H18N4O2S B2435332 Ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate CAS No. 313650-10-1

Ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate

Cat. No.: B2435332
CAS No.: 313650-10-1
M. Wt: 318.4
InChI Key: DABOHXVIMFMYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyano, and isobutyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate typically involves multi-step organic reactionsThe final step involves the thioesterification of the pyridine derivative with ethyl bromoacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((6-amino-3,5-dicyano-4-methylpyridin-2-yl)thio)acetate
  • Ethyl 2-((6-amino-3,5-dicyano-4-ethylpyridin-2-yl)thio)acetate
  • Ethyl 2-((6-amino-3,5-dicyano-4-propylpyridin-2-yl)thio)acetate

Uniqueness

Ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .

Properties

IUPAC Name

ethyl 2-[6-amino-3,5-dicyano-4-(2-methylpropyl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-4-21-13(20)8-22-15-12(7-17)10(5-9(2)3)11(6-16)14(18)19-15/h9H,4-5,8H2,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABOHXVIMFMYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)CC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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